

Application Notes and Protocols: Metformin as a Tool Compound in Metabolic Research

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Compound of Interest		
Compound Name:	Met-His	
Cat. No.:	B15598491	Get Quote

A Note on Terminology: The initial request specified "**Met-His**." Following a comprehensive search, no widely recognized tool compound with this name was identified in the context of metabolic research. However, "Metformin" is a cornerstone tool compound and therapeutic agent in this field, and its name bears a phonetic resemblance. Therefore, this document will focus on Metformin, assuming it to be the intended subject of the query.

Introduction

Metformin (N,N-dimethylbiguanide) is a widely used biguanide antihyperglycemic agent and a first-line therapy for type 2 diabetes.[1][2] Beyond its clinical applications, metformin serves as a critical tool compound in metabolic research due to its well-characterized effects on cellular energy homeostasis. Its primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP levels and a subsequent increase in the AMP/ATP ratio.[3][4] This alteration in cellular energy status activates 5' AMP-activated protein kinase (AMPK), a central regulator of metabolism.[4][5] Activated AMPK, in turn, orchestrates a shift from anabolic to catabolic processes to restore energy balance. One of the key downstream consequences of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[6][7] These multifaceted effects make metformin an invaluable tool for studying a wide array of metabolic processes and their dysregulation in disease.

Applications in Metabolic Research



Metformin is utilized in a variety of research applications to probe fundamental metabolic pathways and to investigate the pathophysiology of metabolic diseases.

- Activation of AMPK Signaling: Metformin is frequently used as a pharmacological activator of AMPK to study its downstream effects on glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.[1][5]
- Inhibition of mTORC1 Signaling: Researchers employ metformin to inhibit mTORC1 signaling and investigate its roles in protein synthesis, cell growth, and autophagy.[6][8][9]
- Investigation of Hepatic Gluconeogenesis: Metformin's ability to suppress hepatic glucose production makes it a valuable tool for studying the regulation of gluconeogenesis.[10][11]
- Cancer Metabolism Studies: The anti-proliferative effects of metformin, mediated in part through AMPK activation and mTOR inhibition, have led to its extensive use in cancer research to target metabolic vulnerabilities of tumor cells.[6][12]
- Studies on Gut Microbiota and Metabolism: Emerging research utilizes metformin to explore the intricate interplay between the gut microbiome, host metabolism, and drug action.[1][13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of metformin.

Table 1: In Vitro Effects of Metformin



Cell Line	Metformin Concentration	Incubation Time	Observed Effect	Reference
MCF-7 (Breast Cancer)	2.5, 5, 10, 20 mM	24, 48, 72 hours	Time- and concentration- dependent inhibition of cell proliferation.	[14]
H4IIE (Rat Hepatoma)	100 μM - 2 mM	18 hours	Increasing activation of AMPK with no significant change in ADP/ATP ratio.	[15]
A549 (Lung Cancer)	5 - 50 mM	Not specified	Increased apoptosis and G0/G1 cell cycle arrest.	[16]
H460, H1299 (Lung Cancer)	5 - 20 mM	Not specified	Inhibition of proliferation, induction of apoptosis, and G0/G1 cell cycle arrest.	[16]
KHOS/NP (Osteosarcoma)	IC50 ~3 mM	Not specified	Antiproliferative effect.	[12]
Primary Human Hepatocytes	> 0.2 mM	Not specified	Activation of AMPK and decrease in mTORC1 signaling.	[8]

Table 2: In Vivo Effects of Metformin



Animal Model	Metformin Dosage	Duration	Observed Effect	Reference
FVB/N Mice	200 mg/kg/day (gavage)	2 days	Increased phosphorylation of AMPKα at Thr172 in the heart.	[17]
Balb/c Mice with A549 xenografts	250 mg/kg/day	21 days	Inhibition of K- ras mutant tumor growth.	[16]
Rats (Diabetes with Metabolic Syndrome)	100 mg/kg/day	6 weeks	Ameliorated deleterious effects of metabolic syndrome and diabetes.	[18]
Ldlr-/- Mice	250 mg/kg/day (in drinking water)	Not specified	Promoted weight loss and improved glucose control.	[19]
Rats (Conventional and Pseudo- germ-free)	Not specified	6 weeks	Pharmacodynam ics and pharmacokinetic s of metformin are mediated by gut microbiota.	[13]
Obese Patients	Not specified	Not specified	Increased adiponectin expression and secretion in subcutaneous adipose tissue.	[20]



Type 2 Diabetes
Patients

Not specified
Not

Key Experimental Protocols Protocol 1: In Vitro Assessment of Metformin-Induced AMPK Activation and mTORC1 Inhibition in Cultured Cells

Objective: To determine the effect of metformin on the phosphorylation status of AMPK and downstream mTORC1 targets in a selected cell line.

Materials:

- Cell line of interest (e.g., HepG2, LNCaP, MCF-7)
- Complete cell culture medium
- Metformin (Sigma-Aldrich)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)



- Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p70S6K
 (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- · Cell Culture and Treatment:
 - Plate cells in 6-well plates and grow to 70-80% confluency.
 - Prepare fresh metformin solutions in culture medium at desired concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
 - Remove old medium, wash cells with PBS, and add the metformin-containing medium.
 Include a vehicle-only control.
 - Incubate for the desired time (e.g., 2, 6, 12, 24 hours).
- Protein Extraction:
 - Wash cells twice with ice-cold PBS.
 - Add 100-200 μL of ice-cold RIPA buffer to each well and scrape the cells.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant (protein lysate).
- Protein Quantification:
 - Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's protocol.
- Western Blotting:



- Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: In Vivo Study of Metformin's Effect on Hepatic Gluconeogenesis in Mice

Objective: To assess the impact of metformin administration on hepatic glucose production in a mouse model.

Materials:

- Male C57BL/6J mice (8-10 weeks old)
- Metformin
- Sterile saline



- Glucose (for glucose tolerance test)
- Pyruvate (for pyruvate tolerance test)
- Blood glucose meter and test strips
- Equipment for oral gavage
- Anesthesia
- Surgical tools for tissue collection
- · Liquid nitrogen

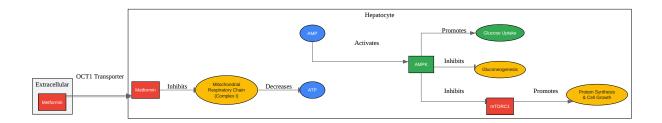
Procedure:

- Animal Acclimatization and Grouping:
 - o Acclimatize mice for at least one week.
 - Randomly divide mice into two groups: Vehicle control and Metformin-treated.
- · Metformin Administration:
 - Administer metformin (e.g., 250 mg/kg) or vehicle (saline) daily via oral gavage for a specified period (e.g., 2-4 weeks).
- Pyruvate Tolerance Test (PTT):
 - Fast mice overnight (16 hours).
 - Measure baseline blood glucose from the tail vein (t=0).
 - Administer metformin or vehicle via oral gavage.
 - After 30 minutes, inject sodium pyruvate (2 g/kg) intraperitoneally.
 - Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.



- · Tissue Collection and Analysis:
 - At the end of the study, euthanize the mice.
 - Rapidly excise the liver, snap-freeze it in liquid nitrogen, and store it at -80°C.
 - The liver tissue can be used for subsequent analysis, such as Western blotting for gluconeogenic enzyme expression (PEPCK, G6Pase) or metabolomics.
- Data Analysis:
 - Plot the blood glucose levels over time for the PTT.
 - Calculate the area under the curve (AUC) for the PTT to quantify the overall gluconeogenic response.
 - Compare the AUC between the vehicle and metformin-treated groups using an appropriate statistical test (e.g., t-test).

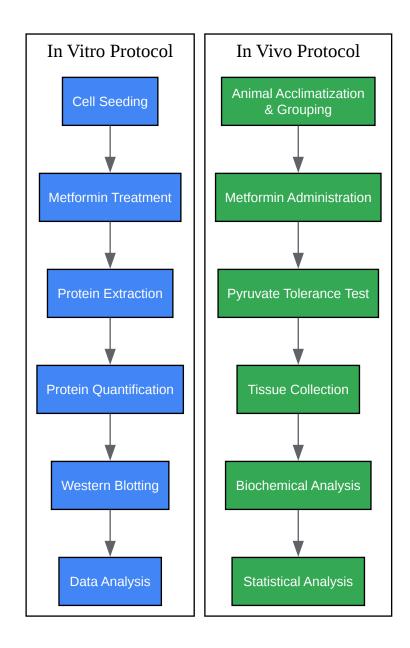
Signaling Pathways and Workflows



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Caption: Metformin signaling pathway in a hepatocyte.



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Caption: General experimental workflows for metformin studies.

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